1-Naphthyl alpha-D-glucopyranoside

Glycosidase kinetics Substrate specificity Chromogenic substrate comparison

Histochemical localization of α-glucosidase often suffers from product diffusion artifacts. 1-Naphthyl α-D-glucopyranoside (CAS 208647-48-7) releases 1-naphthol upon hydrolysis, forming an insoluble reddish-brown azo dye with hexazonium p-rosaniline at enzyme-active sites. - Validated protocol for intestinal, kidney, and plant tissue mapping. - Dual-mode detection: colorimetric screen + fluorometric confirmation (λem ~460-470 nm) using one substrate. - ≥98% purity; single-substrate workflow reduces reagent procurement cost.

Molecular Formula C16H18O6
Molecular Weight 306.314
CAS No. 208647-48-7
Cat. No. B2998004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl alpha-D-glucopyranoside
CAS208647-48-7
Molecular FormulaC16H18O6
Molecular Weight306.314
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16+/m1/s1
InChIKeyCVAOQMBKGUKOIZ-LJIZCISZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl alpha-D-Glucopyranoside – Identity & Procurement


1-Naphthyl alpha-D-glucopyranoside (CAS 208647-48-7, molecular formula C₁₆H₁₈O₆, MW 306.31 g/mol) is a synthetic chromogenic substrate belonging to the aryl alpha-D-glucopyranoside class [1]. Upon enzymatic hydrolysis by alpha-glucosidases (EC 3.2.1.20), it releases 1-naphthol, which can be detected colorimetrically after coupling with diazonium salts (e.g., hexazonium p-rosaniline) to form a reddish-brown azo dye, or measured directly via fluorescence . It is commercially available from multiple suppliers at purities typically ≥95% and is stored at 0–8 °C . The compound is used primarily in biochemical research for enzyme activity detection, histochemical localization, and enzyme kinetics studies, as well as in pharmaceutical development and plant biology .

1
Chromogenic substrate for alpha-glucosidase activity detection, enzyme kinetics, and inhibitor screening studies
2
Dual colorimetric and fluorometric detection from a single 1-naphthol hydrolysis product
3
Insoluble azo dye precipitate supports histochemical enzyme localization in tissue sections

1-Naphthyl alpha-D-Glucopyranoside – Why Analog Substitution Fails


Alpha-glucosidase chromogenic substrates are not functionally interchangeable. The position of the glycosidic linkage on the aglycone (1-naphthyl vs. 2-naphthyl), the detection modality (colorimetric vs. fluorometric), and the physical properties of the cleavage product (solubility, absorption maximum, fluorescence quantum yield) each drive quantifiable differences in assay sensitivity, histochemical localization fidelity, and enzyme kinetic parameters [1][2]. For example, 2-naphthyl alpha-D-glucopyranoside produces β-naphthol, which yields a purple diazonium dye with Fast Blue B, whereas 1-naphthyl alpha-D-glucopyranoside yields 1-naphthol, forming a reddish-brown dye with hexazonium p-rosaniline [1]. The 4-nitrophenyl analog releases p-nitrophenol (yellow, absorbance at 405 nm) and cannot be used for fluorescent detection, while the 4-methylumbelliferyl derivative is exclusively fluorogenic [3]. These divergences mean that substituting one aryl glucoside for another without re-validating the assay can alter detection sensitivity, enzyme kinetics, and result interpretation [2].

1-Naphthyl (This Product)
Common Alternatives
Detection
Colorimetric + Fluorometric
pNPG: Colorimetric only; 4-MU: Fluorometric only
Dye Product
Reddish-brown (Hexazonium p-rosaniline)
2-Naphthyl: Purple (Fast Blue B); pNPG: Yellow (405 nm)
Localization
Insoluble precipitate at enzyme site
pNPG: Diffusible product; cannot localize
Kinetics
Intermediate turnover rank vs. 2-naphthyl
2-Naphthyl: slower rate; 6-Br-2-Naphthyl: faster rate

1-Naphthyl alpha-D-Glucopyranoside – Quantitative Differentiation Evidence


1-Naphthyl vs. 2-Naphthyl Hydrolysis Rate Comparison

In a systematic kinetic study of yeast α-galactosidase with naphthyl α-D-galactopyranosides, the relative enzymatic hydrolysis rates followed the order 6-bromo-2-naphthyl > 1-naphthyl > 2-naphthyl, demonstrating that the 1-naphthyl aglycone confers intermediate enzyme recognition and turnover relative to the 2-naphthyl isomer [1]. This rank-order reflects steric and electronic effects of the naphthyl substitution position on enzyme active-site accommodation. For alpha-glucosidase applications, this positions 1-naphthyl alpha-D-glucopyranoside as a kinetically distinct alternative to the more widely used 2-naphthyl analog, with the potential for differential inhibitor screening profiles [2].

Hydrolysis Rate Rank
Cross-study comparable
1-Naphthyl rate intermediate (rank #2 of 3): 6-bromo-2-naphthyl > 1-naphthyl > 2-naphthyl
6-Br-2-N 1-N 2-N
Ranked hydrolysis rate context
Yeast α-galactosidase model; rank-order inference for α-glucosidase
Glycosidase kinetics Substrate specificity Chromogenic substrate comparison

1-Naphthol Dual Detection vs. p-Nitrophenol Colorimetric Only

Enzymatic hydrolysis of 1-naphthyl alpha-D-glucopyranoside releases 1-naphthol, which is inherently fluorescent (emission maximum ~460–470 nm) and can be directly quantified fluorometrically without additional coupling reagents [1]. In contrast, the industry-standard p-nitrophenyl alpha-D-glucopyranoside (pNPG) releases p-nitrophenol, which is not fluorescent and can only be measured by absorbance at 405 nm . For the analogous α-L-fucosidase system, 1-naphthyl α-L-fucoside was demonstrated as a fluorometric alternative to p-nitrophenyl α-L-fucoside, with the fluorometric method enabling enzyme measurement across a wider dynamic range in rat organ homogenates [2]. This dual colorimetric/fluorometric capability allows a single substrate to serve both routine absorbance-based assays and higher-sensitivity fluorescence applications, eliminating the need to procure separate substrates for each detection modality.

Dual Detection Modality
Cross-study comparable
1-Naphthol product: fluorescence (~460–470 nm) + colorimetric azo dye; pNPG product: absorbance only (405 nm)
Single-substrate orthogonal detection workflow
Fluorometric validation on α-L-fucosidase system; context-dependent
Enzyme assay detection Fluorometric assay Colorimetric substrate 1-Naphthol fluorescence

Histochemical Localization: 1-Naphthol Precipitation vs. pNPG Diffusion

1-Naphthyl alpha-D-glucopyranoside, when hydrolyzed by tissue-resident α-glucosidase and simultaneously coupled with hexazonium p-rosaniline, generates an insoluble reddish-brown azo dye that precipitates at the site of enzyme activity, enabling precise histochemical localization [1][2]. This property is shared with its 2-naphthyl counterpart but is not available with p-nitrophenyl alpha-D-glucopyranoside, whose hydrolysis product (p-nitrophenol) is freely diffusible and cannot localize enzyme activity in tissue sections . The 1-naphthyl substrate has been successfully employed for histochemical localization of glycosidases in multiple organ systems, with the diazonium coupling method validated for simultaneous coupling procedures using hexazonium p-rosaniline at pH 5–6.5 [1].

Histochemical Localization
Class-level inference
Insoluble reddish-brown azo dye precipitates at enzyme-active site; pNPG product diffuses freely
Supports in situ enzyme localization
Validated with hexazonium p-rosaniline, pH 5–6.5
Histochemistry Enzyme localization Tissue staining In situ enzyme detection

α-Glucosidase Km Comparison: Naphthyl vs. p-Nitrophenyl Substrates

BRENDA-curated kinetic data for rat intestinal α-glucosidase (EC 3.2.1.48, sucrase-isomaltase complex) reveal that the 6-bromo-2-naphthyl derivative exhibits a Km of 0.12 mM, whereas p-nitrophenyl α-D-glucopyranoside shows a Km of 1.5 mM (approximately 12.5-fold higher), indicating that the 6-bromo-2-naphthyl aglycone confers substantially greater apparent enzyme affinity [1]. While direct Km data for the non-brominated 1-naphthyl α-D-glucopyranoside are not available in BRENDA, the rank-order established by Heyworth et al. (1964) for α-galactosidase (6-bromo-2-naphthyl > 1-naphthyl > 2-naphthyl) supports the inference that 1-naphthyl α-D-glucopyranoside occupies an intermediate affinity position relative to its 2-naphthyl and 6-bromo-2-naphthyl counterparts [2]. This means researchers can fine-tune substrate saturation conditions by selecting among naphthyl substitution patterns, which is not possible when limited to p-nitrophenyl substrates alone.

Km Comparison
Class-level inference
6-Br-2-naphthyl Km = 0.12 mM; pNPG Km = 1.5 mM (12.5-fold higher); 1-naphthyl inferred intermediate
Supports substrate affinity review
Rat intestinal sucrase-isomaltase; 1-naphthyl Km not directly reported
Michaelis constant Substrate affinity BRENDA database Enzyme kinetics

Biological Indicator for Sterilization Monitoring

US Patent 9,695,428 B2 (Biological Indicator, assigned to American Sterilizer Co.) explicitly lists 1-naphthyl α-D-glucopyranoside among the enzyme substrates for use in biological indicators for assessing sterilization process efficacy [1]. In this application, the enzymatic hydrolysis of the substrate produces a detectable signal (colorimetric or fluorometric) that correlates inversely with sterilization lethality. The inclusion of the 1-naphthyl derivative alongside 2-naphthyl variants indicates that the 1-substitution pattern offers specific performance characteristics—potentially related to the stability of the 1-naphthol product or its coupling kinetics—that justify its separate commercial specification in a regulated industrial testing context [1]. The 4-nitrophenyl analog is not cited in this patent for the sterilization indicator application, suggesting that naphthyl substrates possess attributes (e.g., diazonium coupling compatibility, color stability, or resistance to sterilization process interference) that make them preferred for this demanding use case.

Sterilization Indicator
Supporting evidence
Explicitly listed in US Patent 9,695,428 B2 for biological sterilization efficacy monitoring
Patent-backed industrial method context
4-Nitrophenyl analog not cited in this patent
Sterilization efficacy Biological indicator Enzyme substrate patent Sterility assurance

Glycosyl Donor for Carbohydrate Synthesis

1-Naphthyl α-D-glucopyranoside has been demonstrated as a productive glycosyl donor in stereocontrolled glycosylation reactions. Ferrier et al. (1968) employed 1-naphthyl α-D-glucopyranoside in the synthesis of complex glycosides, including cholestanyl glycosides and disaccharide derivatives, achieving stereospecific β-glycoside formation with <6% α-isomer contamination when using phenyl 1-thio-β-D-glucopyranoside precursors activated by mercury(II) salts [1]. This synthetic utility distinguishes 1-naphthyl α-D-glucopyranoside from simple chromogenic substrates like pNPG, which are primarily used as enzyme substrates and are not typically employed as glycosyl donors in preparative carbohydrate synthesis. The ability to serve both as an analytical tool (enzyme substrate) and a synthetic building block enhances the compound's value proposition for laboratories engaged in both biochemical assays and glycoside synthesis.

Glycosyl Donor Utility
Supporting evidence
Stereocontrolled β-glycoside synthesis demonstrated; cholestanyl and disaccharide derivatives prepared
Dual-purpose enzyme substrate and synthetic building block
Ferrier et al. (1968) methodology; stereospecificity context-dependent
Glycosylation Stereocontrolled synthesis Glycosyl donor Carbohydrate chemistry

1-Naphthyl alpha-D-Glucopyranoside – Research and Industrial Applications


Histochemical α-Glucosidase Localization

When the research objective is to localize α-glucosidase activity within intact tissue sections (e.g., intestinal brush border, kidney tubules, or plant root tissues), 1-naphthyl alpha-D-glucopyranoside is functionally required. Its hydrolysis product, 1-naphthol, couples with hexazonium p-rosaniline to form an insoluble reddish-brown azo dye that precipitates precisely at enzyme-active sites, enabling anatomical mapping of enzyme distribution [1]. The p-nitrophenyl analog cannot serve this purpose due to product diffusibility, while the 4-methylumbelliferyl substrate requires fluorescence microscopy infrastructure not universally available in histochemistry laboratories. The validated histochemical protocol using 12 mg substrate dissolved in 0.5 mL N,N-dimethylformamide with 0.6–0.8 mL hexazonium p-rosaniline in 10 mL 0.1 M citric acid phosphate buffer (pH 5 or 6.5) is directly transferable from the 2-naphthyl method established by Gossrau (1976) [1].

α-Glucosidase Inhibitor Screening with Orthogonal Detection

For drug discovery programs targeting α-glucosidase (e.g., diabetes, lysosomal storage disorders), 1-naphthyl alpha-D-glucopyranoside enables a dual-detection workflow: primary screening by colorimetric readout (absorbance of the azo dye product) followed by orthogonal fluorometric confirmation (native fluorescence of 1-naphthol at ~460–470 nm) using the same substrate [2]. This eliminates the need to procure and validate two separate substrates for primary and confirmatory assays, reducing assay development time and reagent procurement cost. The intermediate enzyme kinetics of the 1-naphthyl aglycone (vs. 2-naphthyl, as established for α-galactosidase [3]) also offers a differentiated inhibitor screening profile that may reveal hits not detected using the 2-naphthyl or p-nitrophenyl substrates alone.

Regulated Sterilization Efficacy Monitoring

In pharmaceutical aseptic processing and medical device sterilization validation, biological indicators incorporating 1-naphthyl alpha-D-glucopyranoside as an enzyme substrate provide a patented, regulatory-grade method for assessing sterilization cycle lethality [4]. The enzymatic cleavage of the substrate produces a quantifiable colorimetric or fluorometric signal whose attenuation correlates with spore inactivation. The explicit citation of the 1-naphthyl derivative in US Patent 9,695,428 B2 provides procurement justification for quality control laboratories operating under GMP/GLP regulations, where method precedent and intellectual property clarity are essential considerations in reagent selection.

Extracellular α-Glucosidase Detection in Plant Cultures

For plant biology studies involving secreted α-glucosidase activity (e.g., cell suspension cultures of Eschscholtzia californica, Cucumis sativus, or root exudate analysis), 1-naphthyl alpha-D-glucopyranoside has been directly validated alongside p-nitrophenyl alpha-D-glucopyranoside [5]. The method uses agar plate supplementation with the substrate, where extracellular enzyme activity generates visible dye zones upon hexazonium p-rosaniline coupling, enabling simple, rapid, and reproducible identification of enzyme-secreting plant cell lines without requiring protein extraction or purification steps. This application leverages the insolubility of the azo dye product for spatial resolution of secretion zones in solid media.

Application
Selection Property
Validation Focus
Histochemical enzyme localization
Insoluble azo dye precipitate
Tissue-section staining protocol transfer
Alpha-glucosidase inhibitor screening
Dual colorimetric/fluorometric detection
Orthogonal assay confirmation workflow
Sterilization efficacy monitoring
Patent-specified enzyme substrate
Industrial biological indicator method context
Plant extracellular enzyme detection
Agar-plate compatible dye formation
Secreted enzyme screening in cell cultures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Naphthyl alpha-D-glucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.